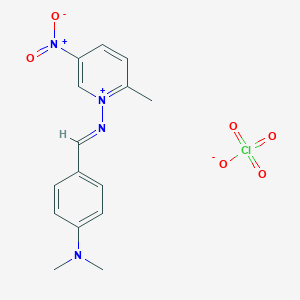![molecular formula C10H16N2O12P2 B233893 [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate CAS No. 148253-83-2](/img/structure/B233893.png)
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate is a chemical compound that has shown great potential in scientific research. This compound is commonly known as PMEA and is a nucleotide analogue that has been used in the synthesis of antiviral and anticancer agents. PMEA is a modified form of the natural nucleotide adenosine monophosphate (AMP) and has been shown to have significant biological activity.
Wirkmechanismus
PMEA works by inhibiting the activity of viral and cancer enzymes that are involved in the replication of DNA and RNA. It does this by mimicking the natural nucleotide [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate and becoming incorporated into the viral or cancer DNA or RNA. Once incorporated, PMEA prevents further replication and ultimately leads to the death of the infected or cancerous cell.
Biochemical and Physiological Effects:
PMEA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the replication of DNA and RNA, including reverse transcriptase, DNA polymerase, and RNA polymerase. PMEA has also been shown to induce apoptosis, or programmed cell death, in infected or cancerous cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PMEA in lab experiments is its broad-spectrum antiviral and anticancer activity. It has been shown to be effective against a wide range of viruses and cancers, making it a valuable tool in scientific research. However, the synthesis of PMEA is a complex process that requires specialized knowledge and equipment, which can be a limitation for some labs.
Zukünftige Richtungen
There are several future directions for the research and development of PMEA. One area of focus is the development of new PMEA derivatives that have improved antiviral and anticancer activity. Another area of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the use of PMEA in combination with other antiviral and anticancer agents is an area of active research.
Synthesemethoden
The synthesis of PMEA involves the reaction of 2,4-dioxopyrimidine with a protected 3-hydroxypropanal in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with a phosphonate reagent to yield the final product. The synthesis of PMEA is a complex process and requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
PMEA has been extensively studied for its antiviral and anticancer properties. It has been shown to be effective against a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B and C viruses. PMEA has also shown promising results in the treatment of various types of cancer, including leukemia, breast cancer, and lung cancer.
Eigenschaften
CAS-Nummer |
148253-83-2 |
|---|---|
Produktname |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
Molekularformel |
C10H16N2O12P2 |
Molekulargewicht |
418.19 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N2O12P2/c1-21-4-5-8(23-26(19,20)24-25(16,17)18)7(14)9(22-5)12-3-2-6(13)11-10(12)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
UWRDTEBMTZFCTJ-ZOQUXTDFSA-N |
Isomerische SMILES |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |
SMILES |
COCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
COCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |
Synonyme |
3'-C-methyluridine diphosphate 3-MeUDP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)




![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B233928.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B233932.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)